Cas no 916792-62-6 (3-Fluoro-2-iodobenzonitrile)

3-Fluoro-2-iodobenzonitrile structure
3-Fluoro-2-iodobenzonitrile structure
Nome do Produto:3-Fluoro-2-iodobenzonitrile
N.o CAS:916792-62-6
MF:C7H3FIN
MW:247.008297204971
MDL:MFCD07782075
CID:1029430

3-Fluoro-2-iodobenzonitrile Propriedades químicas e físicas

Nomes e Identificadores

    • 3-fluoro-2-iodobenzonitrile
    • 3-Fluoro-2-iodo-benzonitrile
    • STL557237
    • BBL103427
    • FCH1324150
    • AS05851
    • CM13076
    • AX8010223
    • X4291
    • 3-Fluoro-2-iodobenzonitrile (ACI)
    • 3-Fluoro-2-iodobenzonitrile
    • MDL: MFCD07782075
    • Inchi: 1S/C7H3FIN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H
    • Chave InChI: LOHHYNZRGUOISS-UHFFFAOYSA-N
    • SMILES: N#CC1C(I)=C(F)C=CC=1

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 162
  • Superfície polar topológica: 23.8

Propriedades Experimentais

  • Ponto de Fusão: 88-90°C

3-Fluoro-2-iodobenzonitrile Informações de segurança

3-Fluoro-2-iodobenzonitrile Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1112116-100mg
3-Fluoro-2-iodobenzonitrile
916792-62-6 98%
100mg
¥37.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1112116-1g
3-Fluoro-2-iodobenzonitrile
916792-62-6 98%
1g
¥217.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1112116-5g
3-Fluoro-2-iodobenzonitrile
916792-62-6 98%
5g
¥939.00 2024-04-25
Chemenu
CM159025-25g
3-fluoro-2-iodobenzonitrile
916792-62-6 95+%
25g
$1388 2022-05-27
TRC
F592098-100mg
3-Fluoro-2-iodobenzonitrile
916792-62-6
100mg
$ 65.00 2022-06-04
Alichem
A013033218-1g
3-Fluoro-2-iodobenzonitrile
916792-62-6 97%
1g
$1504.90 2023-08-31
Chemenu
CM159025-1g
3-fluoro-2-iodobenzonitrile
916792-62-6 95+%
1g
$152 2021-06-16
Apollo Scientific
PC502585-5g
3-Fluoro-2-iodobenzonitrile
916792-62-6 97%
5g
£179.00 2023-09-01
Chemenu
CM159025-25g
3-fluoro-2-iodobenzonitrile
916792-62-6 95+%
25g
$1388 2021-06-16
1PlusChem
1P003AFU-5g
3-Fluoro-2-iodobenzonitrile
916792-62-6 97%
5g
$84.00 2025-02-19

3-Fluoro-2-iodobenzonitrile Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C; 0.5 h, 0 °C; 0 °C → rt; 3 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Ethanol ;  0.5 h, rt
2.1 Reagents: Di-sec-butylmagnesium Solvents: Toluene ;  0 °C; 1 h, 0 °C
2.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
3.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ;  0 °C; 5 h, 50 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines
Hess, A.; et al, Chemistry - A European Journal, 2022, 28(1),

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) Solvents: Tetrahydrofuran ;  rt; 0.5 h, rt
1.2 Reagents: Iodine ;  12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Selective Metalation and Functionalization of Fluorinated Nitriles Using 2,2,6,6-Tetramethylpiperidyl Bases
dos Santos, Thiago; et al, Organic Letters, 2021, 23(19), 7396-7400

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Iodine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
2.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ;  0 °C; 5 h, 50 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines
Hess, A.; et al, Chemistry - A European Journal, 2022, 28(1),

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Di-sec-butylmagnesium Solvents: Toluene ;  0 °C; 1 h, 0 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
2.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ;  0 °C; 5 h, 50 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines
Hess, A.; et al, Chemistry - A European Journal, 2022, 28(1),

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ;  0 °C; 5 h, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines
Hess, A.; et al, Chemistry - A European Journal, 2022, 28(1),

3-Fluoro-2-iodobenzonitrile Raw materials

3-Fluoro-2-iodobenzonitrile Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:916792-62-6)3-Fluoro-2-iodobenzonitrile
A856386
Pureza:99%/99%
Quantidade:5.0g/10.0g
Preço ($):358.0/595.0